

Pharmacological Profile of KC-12291 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: KC 12291 hydrochloride

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Abstract

KC-12291 hydrochloride is an atypical voltage-gated sodium channel (VGSC) blocker with significant cardioprotective and anti-ischemic properties. Its mechanism of action primarily involves the inhibition of the sustained, or late, sodium current (INaL), which is pathologically enhanced during ischemic conditions. By selectively targeting this component of the sodium current over the transient peak current, KC-12291 mitigates intracellular sodium overload, a key contributor to ischemic injury, thereby preserving cardiac function and energy status. This technical guide provides a comprehensive overview of the pharmacological profile of KC-12291, detailing its mechanism of action, quantitative efficacy, pharmacokinetic parameters, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

KC-12291 exerts its cardioprotective effects by blocking voltage-gated sodium channels.^{[1][2][3][4]} Unlike traditional sodium channel blockers, it shows a preference for the sustained sodium current (INaL) over the transient peak sodium current.^{[1][4]} During myocardial ischemia, the partial depolarization of cardiomyocytes enhances the activity of these sustained sodium currents, leading to an excessive influx of Na⁺ ions.^[3] This sodium overload triggers a cascade of detrimental events, including calcium overload via the reverse mode of the Na⁺/Ca²⁺ exchanger, diastolic contracture, and depletion of cellular ATP reserves.^[5]

KC-12291 intervenes in this pathological process by reducing the amplitude of the sustained Na⁺ current.[1][4] This, in turn, prevents the downstream consequences of sodium overload, leading to the preservation of cardiac energy status, improved ionic homeostasis, and enhanced functional recovery upon reperfusion.[5] The inhibitory effects of KC-12291 are enhanced under conditions of partial depolarization, making it particularly effective in ischemic tissue.[3]

Figure 1: Signaling pathway of KC-12291 in ischemic cardiomyocytes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for KC-12291 hydrochloride.

Table 1: In Vitro Efficacy of KC-12291

Parameter	Species	Tissue/Cell Type	Value	Reference
IC50 (Inhibition of Sustained Sodium Current, INaL)	-	-	9.6 μM	[6]
IC50 (Inhibition of Veratridine-induced Diastolic Contracture)	Guinea Pig	Isolated Atria	0.55 μM	[2]
IC50 (Inhibition of LPC-induced Diastolic Contracture)	Guinea Pig	Isolated Atria	0.79 μM	[2]
Peak Na ⁺ Current Reduction	Rat	Ventricular Cardiomyocytes	~60% at 1 μM	[1]

Table 2: In Vivo Efficacy of KC-12291

Parameter	Species	Model	Dose	Effect	Reference
Anti-ischemic Activity	Anesthetized Rabbit	Coronary Occlusion	0.63 mg/kg (p.o.)	~68% attenuation of ST-segment elevation	[1]
Bradycardic Effect	Pithed Rat	-	Dose-dependent	-55.1 ± 5.2 beats/min	[4]

Table 3: Pharmacokinetic Parameters of KC-12291 in Rats (Oral Administration)

Parameter	Dose	Sex	Value	Reference
Cmax	60 mg/kg	Female	1.3 µg/mL	[1]
Cmax	60 mg/kg	Male	1.4 µg/mL	[1]
Tmax	60 mg/kg	Both	~2 h	[1]

Experimental Protocols

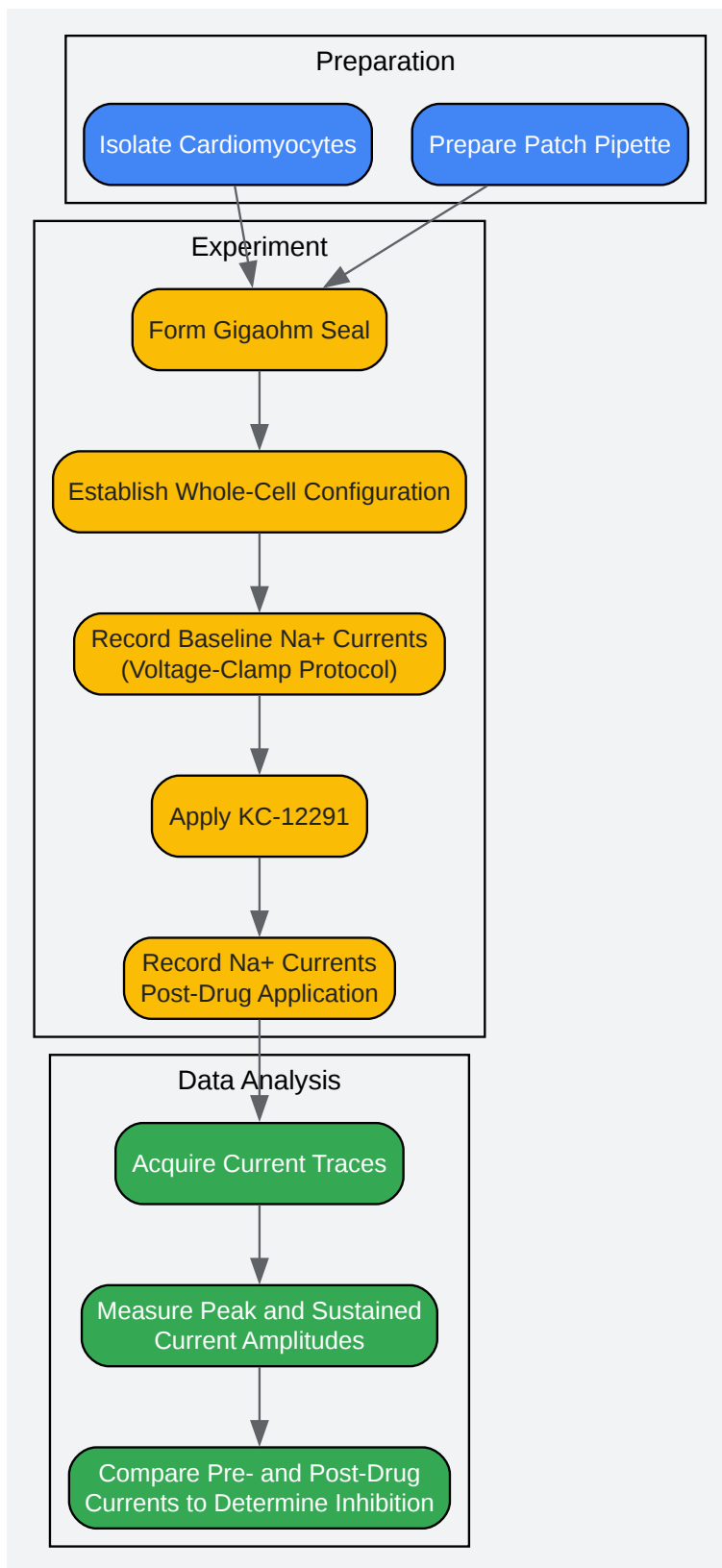
Detailed experimental protocols for the characterization of KC-12291 are crucial for the replication and extension of these findings.

Electrophysiology: Patch Clamp Technique

The patch-clamp technique is employed to measure the effect of KC-12291 on sodium currents in isolated cardiomyocytes.[3]

- **Cell Isolation:** Ventricular cardiomyocytes are enzymatically isolated from rat hearts.
- **Recording:** Whole-cell patch-clamp configuration is used to record sodium currents.
- **Voltage Protocol:** A series of voltage steps are applied to elicit both peak and sustained sodium currents. For instance, cells are held at a holding potential of -100 mV and depolarized to various test potentials.
- **Drug Application:** KC-12291 is applied to the bath solution at desired concentrations.

- **Data Analysis:** The amplitude of the peak and sustained components of the sodium current are measured before and after drug application to determine the extent of inhibition.



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Figure 2: General workflow for patch-clamp experiments.

Myocardial Ischemia Models

- Isolated Perfused Heart (Langendorff Model): This ex vivo model allows for the assessment of cardiac function, metabolism, and ion homeostasis in a controlled environment.[5]
 - Hearts from guinea pigs are cannulated via the aorta and perfused with a crystalloid buffer.
 - Low-flow ischemia is induced to mimic ischemic conditions.
 - ^{23}Na and ^{31}P Nuclear Magnetic Resonance (NMR) spectroscopy can be used to measure intracellular sodium concentrations and high-energy phosphates (ATP, phosphocreatine), respectively.[3][5]
 - Left ventricular developed pressure (LVDP) is monitored to assess cardiac function.[5]
 - KC-12291 is included in the perfusate to evaluate its effects on these parameters during ischemia and subsequent reperfusion.[5]
- In Vivo Coronary Occlusion Model: This model assesses the anti-ischemic effects of KC-12291 in a living animal.[1]
 - Anesthetized rabbits undergo a surgical procedure to occlude a coronary artery, inducing myocardial ischemia.
 - An electrocardiogram (ECG) is recorded to monitor for changes indicative of ischemia, such as ST-segment elevation.
 - KC-12291 is administered orally prior to coronary occlusion.
 - The extent of ST-segment elevation is compared between treated and control groups to quantify the anti-ischemic effect.

Pharmacokinetics and Metabolism

A sensitive and selective ion-pair reversed-phase high-performance liquid chromatography (HPLC) method has been developed for the quantitative determination of KC-12291 and its major metabolite, KC-13194, in rat plasma and urine.[7] The limit of quantification for KC-12291 is 10 ng/ml in both plasma and urine.[7]

Safety and Toxicology

Information regarding the formal safety and toxicology profile of KC-12291 hydrochloride is not extensively available in the public domain.

Clinical Development

There is no publicly available information on clinical trials of KC-12291 hydrochloride. The searches for "KC-12291 clinical trials" did not yield any specific results for this compound.

Conclusion

KC-12291 hydrochloride is a promising cardioprotective agent with a well-defined mechanism of action centered on the inhibition of the sustained sodium current. Its efficacy has been demonstrated in various preclinical models of myocardial ischemia. The available pharmacokinetic data in rats provide a foundation for further translational studies. While the lack of public information on clinical trials limits the assessment of its therapeutic potential in humans, the preclinical pharmacological profile of KC-12291 warrants further investigation for the treatment of ischemic heart disease.

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